![molecular formula C10H10O4 B13469828 3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B13469828.png)
3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methoxybicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of rhodium (I) complexes as catalysts. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues
Uniqueness
3-Hydroxy-4-methoxybicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is unique due to its specific functional groups and bicyclic structure
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-6-5(3-8(9)11)2-7(6)10(12)13/h3-4,7,11H,2H2,1H3,(H,12,13) |
InChIキー |
ALELIXNPDGGJCG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CC(C2=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
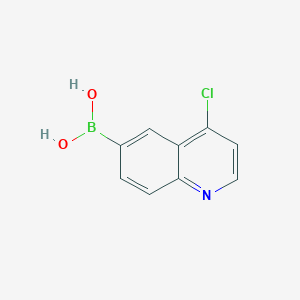
![Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate](/img/structure/B13469757.png)
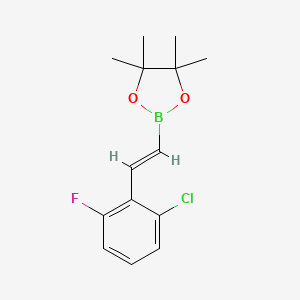
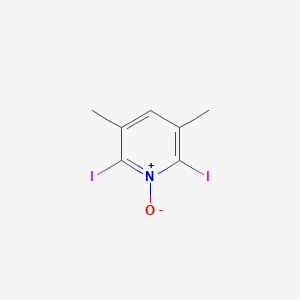

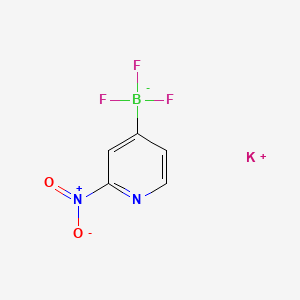

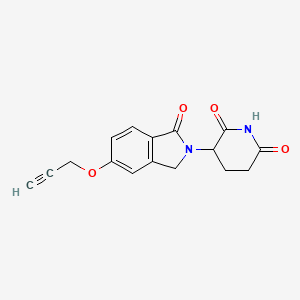
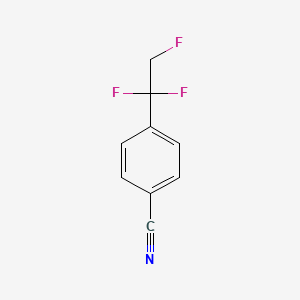
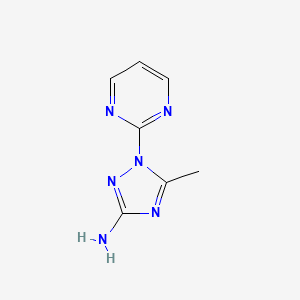
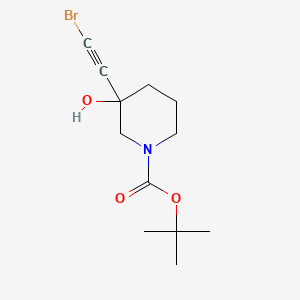
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid](/img/structure/B13469835.png)
